molecular formula C12H8Cl2O3S B2489492 5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid CAS No. 74556-86-8

5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid

Cat. No. B2489492
CAS RN: 74556-86-8
M. Wt: 303.15
InChI Key: LEPIPUATYXXCQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves strategic functionalization to introduce various substituents, enhancing their reactivity and utility. For example, the synthesis of polycyclic and 4,5-diacylthiophene-2-carboxylates can be achieved through intramolecular Friedel–Crafts alkylations and autooxidative fragmentation of derivatives obtained from thiophene-2-carboxylate with carbonyl compounds (Yang & Fang, 2007). Furthermore, the formation of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid showcases the versatility of thiophene derivatives in synthesizing novel compounds with significant properties (Rasool et al., 2020).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for understanding their chemical behavior and potential applications. For instance, the X-ray diffraction study of 5-methyl-2-thiophenecarboxylic acid established its molecular structure, revealing the presence of O-H...O hydrogen bond and C-H...O and S...S non-bonded intermolecular interactions (Rudiño-Piñera et al., 1996).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions that modify their properties. For example, the synthesis and reactions of 5-[Amino(thiomethyl)methylene]- 2,2-dimethyl-1,3-dioxane-4,6-dione highlight the diverse chemical reactivity of thiophene derivatives and their potential for further functionalization (Al-Sheikh et al., 2009).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting points, and crystal structures, are critical for their practical applications. The study on 5-(Methoxycarbonyl)thiophene-2-carboxylic acid revealed how intermolecular O—H⋯O hydrogen bonds form centrosymmetric dimers, impacting the compound's solubility and crystallinity (Xia et al., 2009).

Chemical Properties Analysis

The chemical properties of thiophene derivatives, such as reactivity towards different chemical reagents and conditions, are essential for their application in synthesis and material science. For instance, the reactions of aromatic and heteroaromatic compounds carrying electron-acceptor substituents demonstrate the nuanced reactivity of thiophene derivatives under various chemical conditions (Gol'dfarb et al., 1986).

Scientific Research Applications

Applications in Synthetic Chemistry

Synthesis and Structural Analysis Thiophene-based derivatives of 5-bromothiophene-2-carboxylic acid have been synthesized, with some showing significant spasmolytic activity. Detailed insight into their molecular orbitals and reactivity descriptors has been provided by density functional theory (DFT) calculations. These studies highlight the potential of thiophene derivatives in medicinal chemistry and drug design (Rasool et al., 2020).

Luminescence Sensing and Pesticide Removal Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylates have shown promising applications in environmental monitoring and decontamination. These MOFs are efficient luminescent sensory materials that are highly selective and sensitive to environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde. Moreover, they have demonstrated potential in the recyclable detection of these contaminants and the trapping of pesticides from waste solutions (Zhao et al., 2017).

Applications in Material Science

Nonlinear Optical Properties Pyrazole-thiophene-based amide derivatives have been synthesized and analyzed for their physical properties. DFT calculations reveal insights into the electronic structure of these compounds. Notably, one compound exhibited superior non-linear optical response, emphasizing the role of thiophene derivatives in advanced material applications like photonics and optoelectronics (Kanwal et al., 2022).

Mechanism of Action

Thiophene-mediated molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research is envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .

properties

IUPAC Name

5-[(2,6-dichlorophenoxy)methyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O3S/c13-8-2-1-3-9(14)11(8)17-6-7-4-5-10(18-7)12(15)16/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPIPUATYXXCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCC2=CC=C(S2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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